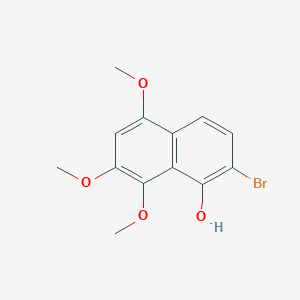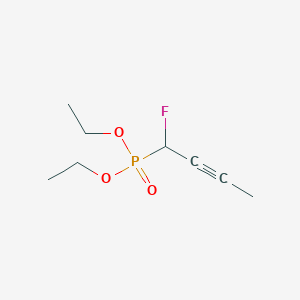![molecular formula C5H14NO5P B14269279 {[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid CAS No. 138713-05-0](/img/structure/B14269279.png)
{[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid is an organophosphorus compound that features a phosphonic acid group bonded to an amino group, which is further substituted with a 2,2-dimethoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid typically involves the reaction of a phosphonic acid derivative with an amine. One common method is the two-step synthesis where the ester derivative is first synthesized and then hydrolyzed to yield the phosphonic acid . The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as esterification, hydrolysis, and purification through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
{[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted phosphonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted phosphonic acids, amine derivatives, and phosphonic acid esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
{[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound’s structural similarity to amino acids makes it useful in studying enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of {[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can lead to changes in metabolic pathways and cellular processes, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
Aminomethylphosphonic acid: Similar in structure but lacks the 2,2-dimethoxyethyl group.
Glyphosate: A widely used herbicide that also contains a phosphonic acid group.
Phosphonopeptides: Peptide analogs where the carboxylic acid group is replaced by a phosphonic acid group.
Uniqueness
{[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,2-dimethoxyethyl group enhances its solubility and reactivity, making it a versatile compound for various applications.
Propiedades
Número CAS |
138713-05-0 |
|---|---|
Fórmula molecular |
C5H14NO5P |
Peso molecular |
199.14 g/mol |
Nombre IUPAC |
(2,2-dimethoxyethylamino)methylphosphonic acid |
InChI |
InChI=1S/C5H14NO5P/c1-10-5(11-2)3-6-4-12(7,8)9/h5-6H,3-4H2,1-2H3,(H2,7,8,9) |
Clave InChI |
JAYIGMCIIBTBED-UHFFFAOYSA-N |
SMILES canónico |
COC(CNCP(=O)(O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-Dichlorophenyl)-N-(3-{[(2,3-dihydro-1H-inden-2-yl)methyl]amino}propyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B14269208.png)
![1,1'-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one}](/img/structure/B14269212.png)
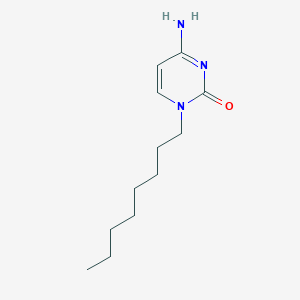
![8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-ol;hydrochloride](/img/structure/B14269224.png)
![6-Methyl-4-[4-(2-methyl-6-oxopyran-4-yl)oxybutoxy]pyran-2-one](/img/structure/B14269227.png)
![7-Azabicyclo[4.1.0]heptane, 1-methyl-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B14269228.png)
![Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate](/img/structure/B14269234.png)
![1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]-](/img/structure/B14269238.png)
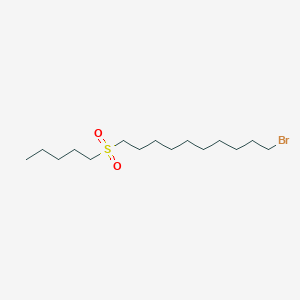
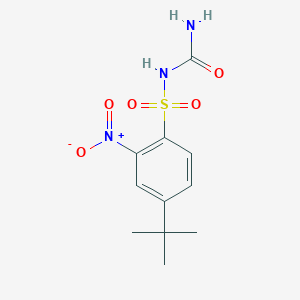
![3-Phenyl-N-[(1R)-1-phenylethyl]propan-1-amine](/img/structure/B14269260.png)
